2-Chloro-2,2-diphenylacetyl chloride
Overview
Description
2-Chloro-2,2-diphenylacetyl chloride is an organic compound with the molecular formula C14H10Cl2O. It is a derivative of acetyl chloride and is characterized by the presence of two phenyl groups and a chlorine atom attached to the central carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2,2-diphenylacetyl chloride can be synthesized through the chlorination of diphenylacetic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The use of automated reactors and continuous flow systems ensures high yield and purity of the product. The reaction conditions are carefully controlled to optimize the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-diphenylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form diphenylacetic acid and hydrochloric acid.
Reduction: It can be reduced to diphenylmethane derivatives using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Diphenylacetic Acid: Formed from hydrolysis.
Diphenylmethane Derivatives: Formed from reduction
Scientific Research Applications
2-Chloro-2,2-diphenylacetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-diphenylacetyl chloride involves its reactivity with nucleophiles. The chlorine atom attached to the central carbon is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as an acylating agent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylacetyl Chloride: Similar structure but with one phenyl group.
Benzoyl Chloride: Contains a benzoyl group instead of diphenylacetyl.
α-Chlorophenylacetyl Chloride: Contains a single phenyl group and a chlorine atom
Uniqueness
2-Chloro-2,2-diphenylacetyl chloride is unique due to the presence of two phenyl groups, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form a wide range of derivatives sets it apart from other similar compounds .
Properties
IUPAC Name |
2-chloro-2,2-diphenylacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c15-13(17)14(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHKZAUDRWRXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183261 | |
Record name | Acetyl chloride, chlorodiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2902-98-9 | |
Record name | α-Chloro-α-phenylbenzeneacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2902-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl chloride, chlorodiphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002902989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2902-98-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetyl chloride, chlorodiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-chloro-α,α-diphenylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-2,2-Diphenylacetyl Chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDU827PD7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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